(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in medicinal chemistry due to their stability and ability to modulate biological properties
Preparation Methods
The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the use of protecting groups for amines, such as the tert-butyloxycarbonyl (Boc) group. The Boc group can be installed on the amine nitrogen under mild conditions and removed with strong acid or heat . Another method involves the use of carbon dioxide-based synthesis, which is a greener and more sustainable approach .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection, and p-toluenesulfonyl chloride for activation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications. In medicinal chemistry, it is used as a protecting group for amines and amino acids, facilitating the synthesis of peptides and other complex molecules . It also plays a role in drug design and discovery, where its stability and ability to permeate cell membranes are advantageous . Additionally, it is used in the chemical and paint industry as a starting material and intermediate .
Mechanism of Action
The mechanism of action of this compound involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBKOUSMJIKRJ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709924 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-50-6 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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